molecular formula C19H20N4O3 B7710140 N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7710140
M. Wt: 352.4 g/mol
InChI Key: YLNSGXVXOTUTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as DETANO, is a nitric oxide donor compound that has been widely used in scientific research.

Mechanism of Action

N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline releases nitric oxide in a slow and sustained manner, which allows for the study of the long-term effects of nitric oxide on biological systems. Nitric oxide activates soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinase G, which leads to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, inhibit platelet aggregation, and reduce inflammation. It has also been shown to have neuroprotective effects, reduce oxidative stress, and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its slow and sustained release of nitric oxide, which allows for the study of the long-term effects of nitric oxide on biological systems. However, one limitation of using N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is that it can be difficult to control the release of nitric oxide, which can lead to variability in experimental results.

Future Directions

There are many future directions for the use of N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One area of interest is the role of nitric oxide in cancer. N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to understand the mechanisms underlying these effects. Another area of interest is the use of N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of neurodegenerative diseases such as Alzheimer's disease. N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of N,N-diethyl-4-nitrosoaniline with 3-(m-tolyl)-1,2,4-oxadiazol-5-ylamine in the presence of a reducing agent such as sodium dithionite. The product is then purified by column chromatography to obtain pure N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.

Scientific Research Applications

N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a nitric oxide donor compound. Nitric oxide is a key signaling molecule that plays a critical role in various physiological and pathological processes. N,N-diethyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been used to study the role of nitric oxide in vasodilation, platelet aggregation, and inflammation.

properties

IUPAC Name

N,N-diethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-22(5-2)16-10-9-15(12-17(16)23(24)25)19-20-18(21-26-19)14-8-6-7-13(3)11-14/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSGXVXOTUTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC(=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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